molecular formula C10H10N2O2S B1438757 5-Methanesulfonylquinolin-8-amine CAS No. 1154236-71-1

5-Methanesulfonylquinolin-8-amine

Cat. No. B1438757
M. Wt: 222.27 g/mol
InChI Key: WXGOMUNCDGDSAN-UHFFFAOYSA-N
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Description

5-Methanesulfonylquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 5-Methanesulfonylquinolin-8-amine involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The InChI code for 5-Methanesulfonylquinolin-8-amine is 1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 .


Physical And Chemical Properties Analysis

5-Methanesulfonylquinolin-8-amine is a powder at room temperature . It has a molecular weight of 222.27 .

Scientific Research Applications

Copper-Catalyzed Sulfonylation

Copper-catalyzed sulfonylation of 8-aminoquinoline amides, including compounds similar to 5-Methanesulfonylquinolin-8-amine, has been studied. This process involves using arylsulfonyl hydrazides and copper catalysts to generate aryl sulfones, which have diverse structural applications (Chen et al., 2017).

Reactivity with Thionyl Chloride

Research shows that thionyl chloride can convert 2-methylquinolines into dichloro(2-quinolyl)methanesulphenyl chlorides. These derivatives can react with secondary amines to form thioamides, offering insights into the chemical reactivity of related compounds (Al-Shaar et al., 1988).

Copper-Catalyzed Three-Component Reaction

A copper-catalyzed three-component reaction involving 8-aminoquinoline amides, sulfur dioxide, and aryldiazonium tetrafluoroborates leads to sulfonylative C–H bond functionalization. This produces 5-sulfonyl-8-aminoquinoline amides, showcasing a novel approach to modify compounds like 5-Methanesulfonylquinolin-8-amine (Xia et al., 2018).

Vicarious Nucleophilic Amination

Vicarious nucleophilic amination of nitroquinolines, including structures similar to 5-Methanesulfonylquinolin-8-amine, is another area of study. This process involves converting nitroquinolines to amino products, highlighting a key reaction pathway for these compounds (Szpakiewicz & Grzegożek, 2008).

Synthesis and Antimicrobial Activity

The synthesis and characterization of derivatives like 5-Methanesulfonylquinolin-8-amine, and their antimicrobial activity, have been explored. This includes the study of metal chelates of related compounds (Patel, 2009).

Reaction Kinetics with Platinum Complexes

Studies on the reaction kinetics of compounds like 5-aminoquinoline with platinum complexes provide insights into their potential applications in coordination chemistry and catalysis (Romeo et al., 1994).

Methanetricarboxylates in Heteroarylcarboxamide Synthesis

Methanetricarboxylates have been used for preparing heteroarylcarboxamides, including compounds structurally related to 5-Methanesulfonylquinolin-8-amine. This method is significant for the synthesis of biologically active molecules (Kutyrev & Kappe, 1997).

Microwave-Assisted Amination

Microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, offers an efficient approach to prepare aminoquinolines. This technique can be relevant for synthesizing derivatives of 5-Methanesulfonylquinolin-8-amine (Wang et al., 2003).

Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, related to 5-Methanesulfonylquinolin-8-amine, have been identified as potent inhibitors of methionine aminopeptidase. Understanding this inhibition mechanism can inform the development of therapeutic agents (Huang et al., 2006).

Safety And Hazards

The safety information for 5-Methanesulfonylquinolin-8-amine includes several hazard statements such as H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methylsulfonylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGOMUNCDGDSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonylquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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